molecular formula C24H26N4O4S B11277362 Methyl 4-oxo-3-(4-((2-(pyrrolidin-1-yl)ethyl)carbamoyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-3-(4-((2-(pyrrolidin-1-yl)ethyl)carbamoyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11277362
M. Wt: 466.6 g/mol
InChI Key: OGMFWDWQZXMCBX-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(4-((2-(pyrrolidin-1-yl)ethyl)carbamoyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-(4-((2-(pyrrolidin-1-yl)ethyl)carbamoyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the quinazoline core, followed by the introduction of various functional groups through a series of reactions such as nucleophilic substitution, amide formation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction parameters can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-(4-((2-(pyrrolidin-1-yl)ethyl)carbamoyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to optimize the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the quinazoline core.

Scientific Research Applications

Methyl 4-oxo-3-(4-((2-(pyrrolidin-1-yl)ethyl)carbamoyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-(4-((2-(pyrrolidin-1-yl)ethyl)carbamoyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives and compounds containing the pyrrolidine ring. Examples include:

  • Quinazoline-2,4-dione derivatives
  • Pyrrolidine-2,5-dione derivatives
  • Benzyl-substituted quinazolines

Uniqueness

Methyl 4-oxo-3-(4-((2-(pyrrolidin-1-yl)ethyl)carbamoyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

methyl 4-oxo-3-[[4-(2-pyrrolidin-1-ylethylcarbamoyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C24H26N4O4S/c1-32-23(31)18-8-9-19-20(14-18)26-24(33)28(22(19)30)15-16-4-6-17(7-5-16)21(29)25-10-13-27-11-2-3-12-27/h4-9,14H,2-3,10-13,15H2,1H3,(H,25,29)(H,26,33)

InChI Key

OGMFWDWQZXMCBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCCN4CCCC4

Origin of Product

United States

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